Isoquercitroside

Vue d'ensemble

Description

. Il s’agit du 3-O-glucoside de la quercétine, un flavonoïde bien connu aux nombreux bienfaits pour la santé. L’isoquercitrine est connue pour ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses .

Applications De Recherche Scientifique

Isoquercitrin has a wide range of scientific research applications, including:

Mécanisme D'action

L’isoquercitrine exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : L’isoquercitrine élimine les radicaux libres et réduit le stress oxydatif en régulant à la hausse les enzymes antioxydantes telles que la superoxyde dismutase et la glutathion peroxydase.

Activité anti-inflammatoire : L’isoquercitrine inhibe la production de cytokines et de médiateurs pro-inflammatoires en modulant les voies de signalisation NF-κB et MAPK.

Activité anticancéreuse : L’isoquercitrine induit l’apoptose dans les cellules cancéreuses en activant la caspase-3, la caspase-8 et la caspase-9, et en inhibant les voies ERK et p38MAPK.

Analyse Biochimique

Biochemical Properties

Isoquercitroside interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is complex and multifaceted, contributing to the compound’s antioxidant and chemoprotective effects .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound’s effects may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’isoquercitrine peut être synthétisée à partir de la quercétine par glycosylation enzymatique. Une méthode courante implique l’utilisation de l’α-L-rhamnosidase pour hydrolyser la rutine (quercétine-3-O-rutinoside) en isoquercitrine . Une autre méthode implique la biotransformation utilisant des micro-organismes tels que Bacillus sp. CSQ10, qui peut convertir la quercétine en isoquercitrine dans des conditions optimisées .

Méthodes de production industrielle : La production industrielle d’isoquercitrine implique souvent l’hydrolyse enzymatique de la rutine à l’aide de l’α-L-rhamnosidase. Cette méthode est préférée en raison de son efficacité et de sa spécificité élevées . Le processus implique l’utilisation de bioréacteurs pour maintenir des conditions optimales pour l’activité enzymatique, notamment la température, le pH et la concentration du substrat.

Analyse Des Réactions Chimiques

Types de réactions : L’isoquercitrine subit diverses réactions chimiques, notamment :

Oxydation : L’isoquercitrine peut être oxydée pour former de la quercétine et d’autres produits d’oxydation.

Réduction : L’isoquercitrine peut être réduite pour former des dérivés de dihydroquercétine.

Substitution : L’isoquercitrine peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que l’anhydride acétique et l’acide sulfurique sont utilisés pour les réactions d’acétylation.

Principaux produits :

Oxydation : Quercétine et autres produits d’oxydation.

Réduction : Dérivés de dihydroquercétine.

Substitution : Dérivés d’isoquercitrine acétylés.

4. Applications de la recherche scientifique

L’isoquercitrine a une large gamme d’applications de recherche scientifique, notamment :

Comparaison Avec Des Composés Similaires

L’isoquercitrine est souvent comparée à d’autres glycosides flavonoïdes tels que la quercitrine (quercétine-3-O-rhamnoside) et la rutine (quercétine-3-O-rutinoside). Voici quelques différences clés :

Biodisponibilité : L’isoquercitrine a une biodisponibilité plus élevée que la quercétine et la quercitrine en raison de sa meilleure solubilité dans l’eau.

Activité antioxydante : L’isoquercitrine présente une activité antioxydante basée sur la liaison au Fe2± et le transfert d’électrons plus élevée que la quercitrine.

Activité anti-inflammatoire : L’isoquercitrine présente des effets anti-inflammatoires plus forts que la rutine.

Composés similaires :

- Quercitrine (quercétine-3-O-rhamnoside)

- Rutine (quercétine-3-O-rutinoside)

- Dihydroquercétine

- Quercétine

L’isoquercitrine se distingue par sa biodisponibilité accrue et ses activités biologiques puissantes, ce qui en fait un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

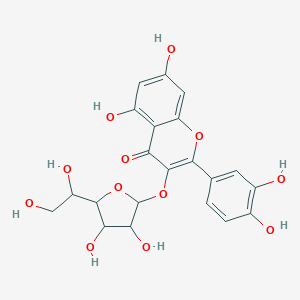

IUPAC Name |

3-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-12(27)19-16(29)17(30)21(32-19)33-20-15(28)14-11(26)4-8(23)5-13(14)31-18(20)7-1-2-9(24)10(25)3-7/h1-5,12,16-17,19,21-27,29-30H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJZLUXFQFQYAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871989 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl hexofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21637-25-2 | |

| Record name | 2-(3,4-dihydroxyphenyl)-3-(β-D-glucofuranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Isoquercitroside and where is it found?

A1: this compound, also known as Isoquercetin, is a flavonoid commonly found in various plants. It is a natural compound belonging to the flavonol glycoside family. Studies have identified its presence in Amomum villosum [, ], Lavandula angustifolia (lavender) [], Equisetum diffusum (horsetail) [, ], Polygonum convolvulus (black bindweed) [], Psidium guajava (guava) leaves [], and Annona cherimolia []. It has also been found in Holarrhena floribunda [] and Saussurea laniceps [].

Q2: How is this compound content typically measured in plants?

A2: Several analytical methods can be employed to quantify this compound levels in plant materials. High-performance liquid chromatography (HPLC) is widely used for this purpose, often coupled with UV detection [, ]. This technique enables the separation and quantification of this compound and other flavonoids in complex plant extracts.

Q3: What is the relationship between this compound and Quercitroside?

A3: Both this compound and Quercitroside are flavonoid glycosides and share a similar structure. They are both derived from Quercetin, a potent antioxidant flavonoid. The key difference lies in the position of the glucose moiety attached to the Quercetin molecule. Despite the structural similarity, their pharmacological properties might differ, making it crucial to distinguish and quantify them individually in plant extracts [].

Q4: How does the structure of this compound influence its antioxidant activity?

A4: this compound's antioxidant activity is attributed to its chemical structure. The presence of adjacent hydroxyl groups on the B ring, a hydroxyl group at the 4' position on the B ring, and a hydroxyl group at the 6 position on the A ring contribute significantly to its ability to scavenge DPPH radicals [, ]. This radical scavenging ability is a key indicator of antioxidant potential.

Q5: How does the processing of plant material affect this compound content?

A5: Studies indicate that processing techniques can influence the levels of this compound in plant materials. For instance, rice-frying Psidium guajava leaves was found to significantly increase the content of this compound compared to using dried leaves []. This highlights the importance of considering processing methods when evaluating the potential therapeutic benefits of plants containing this compound.

Q6: What are the potential applications of this compound in traditional medicine?

A6: Traditionally, plants rich in this compound have been used for various medicinal purposes. For example, Amomum villosum is used in traditional Chinese medicine for its therapeutic properties []. Equisetum diffusum has been traditionally used for its hypertensive, anti-inflammatory, diuretic, and hemostatic properties []. Psidium guajava leaves have a long history of use as an adjuvant therapy for diabetes []. While these traditional uses suggest potential benefits, further research is needed to validate these claims and understand the underlying mechanisms.

Q7: What are the challenges in developing analytical methods for this compound?

A7: Developing accurate and reliable analytical methods for this compound can be challenging due to the complexity of plant matrices and the presence of structurally similar compounds. Overcoming these challenges often requires sophisticated techniques like HPLC and ensuring proper method validation, including assessing accuracy, precision, and specificity []. This ensures the reliability and reproducibility of the analytical data.

Q8: What is the significance of color recognition in assessing the quality of plant materials containing this compound?

A8: Color can serve as a visual indicator of the processing degree and quality of plant materials. Research on Platycladi Cacumen Carbonisata, a traditional hemostatic drug, demonstrated the use of color recognition as an external quality control method. By establishing a correlation between color parameters and the content of this compound and other flavonoids, color recognition can potentially complement quantitative analytical methods for quality assessment [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.